3-methyl-1H-indazole-6-carboxylic acid
Overview
Description
3-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound containing nitrogen and a methyl group . It is used as an intermediate in the synthesis of other compounds . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of 3-methyl-1H-indazole-6-carboxylic acid is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
3-Methyl-1H-indazole-6-carboxylic acid is an off-white solid . Its molecular weight is 176.17 .Scientific Research Applications
- 3-methyl-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C9H8O2N2 . It is a solid substance and its CAS Number is 201286-96-6 .
- This compound is available for purchase from various chemical suppliers, such as Enamine and Sigma-Aldrich .
- It’s important to note that the safety data for this compound indicates that it can cause skin and eye irritation, and it is harmful to aquatic life .
Unfortunately, the specific applications of this compound in scientific research are not readily available in the sources I have access to. It’s possible that this compound is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical research , but the specific details of these applications are not provided.
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Anti-inflammatory Agents
- Indazoles have been found to have anti-inflammatory properties . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
- Another derivative, 2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chloro benzyl)thiazol-4-one, was reported to have anti-inflammatory potential .
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Carbonyl Reductase Inhibitors
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Anti-inflammatory Agents
- Indazoles have been found to have anti-inflammatory properties . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
- Another derivative, 2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chloro benzyl)thiazol-4-one, was reported to have anti-inflammatory potential .
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Carbonyl Reductase Inhibitors
Safety And Hazards
properties
IUPAC Name |
3-methyl-2H-indazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKVWJWZDGWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625352 | |
Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-indazole-6-carboxylic acid | |
CAS RN |
201286-96-6 | |
Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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